1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline
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Overview
Description
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic nitrogen-containing compound with a unique structure. It consists of a quinoxaline ring system with two ethyl substituents and a tetrahydrofuran ring. This compound is known for its significant biological properties and is used in various scientific research applications.
Preparation Methods
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods:
Reaction of Cyclohexanone with Ethylamine: This method involves the reaction of cyclohexanone with ethylamine in the presence of sulfuric acid.
Reaction of 1,2-Diaminocyclohexane with Ethylglyoxalate: This method uses 1,2-diaminocyclohexane and ethylglyoxalate in the presence of acetic anhydride.
Chemical Reactions Analysis
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ethylglyoxalate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and dyes.
Biology: The compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation.
Medicine: It is used to study the NMDA receptor and its role in cognitive function.
Industry: The compound is used as an antioxidant in food and cosmetics, and as a corrosion inhibitor.
Mechanism of Action
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline exerts its effects by acting as an antagonist at the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. The compound inhibits the activity of the NMDA receptor, thereby affecting synaptic transmission and cognitive function.
Comparison with Similar Compounds
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structure and biological properties. Similar compounds include:
1,4-Diethylpiperazine: This compound has a similar structure but different biological properties.
This compound-6-carboxaldehyde: This derivative is used in the synthesis of various dyes.
Rhodamine Dyes: These dyes contain this compound as an effective electron donor.
This compound stands out due to its role as an NMDA receptor antagonist and its applications in various fields of research.
Properties
IUPAC Name |
1,4-diethyl-2,3-dihydroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-13-9-10-14(4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPKQVRVQSOXGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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